Home > Products > Screening Compounds P89710 > 4-Hydroxy Lansoprazole Sulfide
4-Hydroxy Lansoprazole Sulfide - 131926-95-9

4-Hydroxy Lansoprazole Sulfide

Catalog Number: EVT-1478533
CAS Number: 131926-95-9
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Hydroxy Lansoprazole Sulfide (5HLS) is a key metabolite of the proton pump inhibitor (PPI) Lansoprazole. [] While PPIs are primarily known for their use in treating digestive disorders, research indicates potential anticancer activities stemming from their ability to inhibit Fatty Acid Synthase (FASN). [] 5HLS demonstrates significant promise in this area, exhibiting greater potency than its parent compound, Lansoprazole, in inhibiting FASN function. [] This enhanced activity highlights 5HLS as a valuable subject for further scientific investigation, particularly in the field of cancer research.

Lansoprazole

Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used for treating digestive disorders. It has been found to inhibit Fatty Acid Synthase (FASN) and exhibit anticancer activities. Unlike 4-Hydroxy Lansoprazole Sulfide, which inhibits the enoyl reductase of FASN, Lansoprazole inhibits the thioesterase domain. [] Lansoprazole usage was found to benefit breast cancer patients and enhance their response rate. []

Relevance: 4-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, making it structurally related. The two compounds share a core structure, differing in the presence of a hydroxyl group and a sulfide group in 4-Hydroxy Lansoprazole Sulfide. []

5-Hydroxy Lansoprazole

Compound Description: 5-Hydroxy Lansoprazole is a non-conjugated metabolite of Lansoprazole found in urine. []

Relevance: While not explicitly stated to inhibit FASN like 4-Hydroxy Lansoprazole Sulfide, it is a metabolite of Lansoprazole and shares structural similarities, particularly the presence of a hydroxyl group. Both 5-Hydroxy Lansoprazole and 4-Hydroxy Lansoprazole Sulfide are considered metabolites of Lansoprazole with potential anticancer effects. [, ]

Dexamethasone

Compound Description: Dexamethasone (Dex) is a corticosteroid commonly used to treat inflammatory conditions, including atopic dermatitis (AD). []

Relevance: While structurally distinct from 4-Hydroxy Lansoprazole Sulfide, Dexamethasone is mentioned in the context of developing hydrogen sulfide (H2S)-releasing derivatives. Research suggests that incorporating H2S-releasing moieties, like those potentially found in 4-Hydroxy Lansoprazole Sulfide, could enhance the therapeutic benefits of existing drugs like Dexamethasone. []

4-Hydroxy-thiobenzamide (TBZ)

Compound Description: 4-Hydroxy-thiobenzamide (TBZ) is a H2S-releasing compound investigated for its potential in treating atopic dermatitis (AD). []

Relevance: Though structurally different from 4-Hydroxy Lansoprazole Sulfide, both compounds are explored for their potential H2S-releasing properties. The research suggests that compounds like 4-Hydroxy Lansoprazole Sulfide, capable of releasing H2S, could offer therapeutic benefits similar to TBZ in treating AD. []

5-(p-Hydroxyphenyl)-1,2-dithione-3-thione (ADT-OH)

Compound Description: 5-(p-Hydroxyphenyl)-1,2-dithione-3-thione (ADT-OH) is another H2S-releasing compound studied for its potential in treating atopic dermatitis (AD). []

Relevance: Like 4-Hydroxy Lansoprazole Sulfide, ADT-OH is investigated for its H2S-releasing properties, suggesting that both compounds might share a similar mechanism of action and therapeutic potential in AD. []

Dexamethasone-TBZ & Dexamethasone-ADT

Compound Description: These are H2S-releasing derivatives of Dexamethasone, synthesized by incorporating TBZ and ADT-OH, respectively. These derivatives showed improved therapeutic effects in a murine model of atopic dermatitis (AD) compared to Dexamethasone alone. []

Relevance: These derivatives highlight the potential of incorporating H2S-releasing moieties into existing drugs to enhance their efficacy. This research suggests that 4-Hydroxy Lansoprazole Sulfide, as a potential H2S-releasing compound, might also be used to develop novel derivatives with improved therapeutic profiles. []

Synthesis Analysis

The synthesis of 4-Hydroxy Lansoprazole Sulfide involves various methods that typically focus on crystallization and purification processes. The starting materials for synthesizing Lansoprazole include (R)- or (S)-lansoprazole, which can be produced using established methods such as those described in patents related to the crystallization of Lansoprazole .

Key steps in the synthesis may include:

  • Crystallization: The process often involves dissolving the starting material in a suitable solvent and then cooling the solution to promote crystal formation. The optimal temperature range for crystallization is generally between 0°C and 35°C.
  • Separation and Purification: Techniques such as filtration, centrifugation, and chromatography are employed to isolate the desired compound from the reaction mixture. This is followed by drying methods including vacuum drying or air drying to obtain pure crystals.
Molecular Structure Analysis

The molecular formula for 4-Hydroxy Lansoprazole Sulfide is C16H14F3N3OSC_{16}H_{14}F_3N_3OS with a molecular weight of approximately 353.36 g/mol. The structure consists of a benzimidazole core substituted with various functional groups, including a sulfinyl group and a trifluoroethoxy moiety.

Structural Data

  • Chemical Structure: The compound features a thioether linkage and hydroxyl group attached to the pyridine ring.
  • X-ray Powder Diffraction: Characteristic peaks in X-ray diffraction patterns can be used to identify crystalline forms, providing insights into purity and structural integrity.
Chemical Reactions Analysis

4-Hydroxy Lansoprazole Sulfide participates in various chemical reactions typical of sulfides and hydroxylated compounds. Notably:

  • Oxidation: It can undergo oxidation reactions, potentially converting into sulfoxides or sulfones under appropriate conditions.
  • Reactivity with Nucleophiles: The presence of the sulfur atom makes it susceptible to nucleophilic attack, which can be utilized in synthetic pathways to form more complex molecules.

Technical details regarding these reactions are critical for understanding its behavior in biological systems as well as its degradation pathways.

Mechanism of Action
  • Metabolism: Lansoprazole is metabolized primarily in the liver through cytochrome P450 enzymes, leading to several metabolites including 5-hydroxy Lansoprazole and Lansoprazole sulfone . The formation of these metabolites may influence the pharmacokinetics and pharmacodynamics of both Lansoprazole and its impurities.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Solubility characteristics are essential for formulation development; it may exhibit solubility in organic solvents like ethyl acetate.
  • Stability: Stability studies under various conditions (temperature, humidity) are crucial for understanding its shelf-life and efficacy in formulations.
Applications

4-Hydroxy Lansoprazole Sulfide serves several important roles within pharmaceutical research:

  • Impurity Profiling: It is utilized as a reference standard for monitoring impurities during the production of Lansoprazole, ensuring compliance with International Council for Harmonisation guidelines.
  • Quality Control: Plays a significant role in quality assurance processes during drug formulation development.
  • Regulatory Compliance: Essential for Abbreviated New Drug Application filings with the FDA, where impurity levels must be documented thoroughly.
Chemical Identity and Structural Characterization of 4-Hydroxy Lansoprazole Sulfide

IUPAC Nomenclature and Molecular Formula Analysis

4-Hydroxy Lansoprazole Sulfide, systematically named as 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazol-4-ol, is a significant metabolite of Lansoprazole with the molecular formula C₁₆H₁₄F₃N₃O₂S and a molecular weight of 369.36 g/mol. This benzimidazole derivative features a trifluoroethoxy substituent on the pyridine ring and a hydroxyl group at the 4-position of the benzimidazole moiety, distinguishing it structurally from its parent compound [6] [7].

The compound exhibits chirality due to the non-planar sulfoxide group in its precursor (lansoprazole), but the sulfide form lacks this stereogenic center. Its molecular architecture combines aromatic systems with polar functional groups, influencing its physicochemical behavior. The hydroxyl group enhances hydrogen-bonding capacity compared to Lansoprazole Sulfide (C₁₆H₁₄F₃N₃OS, MW 353.36 g/mol), impacting solubility and intermolecular interactions [3] [8].

Table 1: Molecular Descriptors of 4-Hydroxy Lansoprazole Sulfide

PropertyValue
IUPAC Name2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazol-4-ol
Molecular FormulaC₁₆H₁₄F₃N₃O₂S
Molecular Weight369.36 g/mol
Canonical SMILESCC1=C(CSC2=NC3=C(N2)C(O)=CC=C3)N=CC=C1OCC(F)(F)F
InChI KeyOQGIYDJVVFOGGO-UHFFFAOYSA-N
Topological Polar Surface Area96.3 Ų

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for 4-Hydroxy Lansoprazole Sulfide is limited in the provided sources, structural insights can be extrapolated from related compounds. Lansoprazole itself exhibits polymorphism, with distinct crystalline forms (I and II) characterized by unique powder X-ray diffraction (PXRD) patterns and infrared spectra [2]. Form I shows diagnostic IR bands at 3234 cm⁻¹ (broad), 2984 cm⁻¹, and 1581 cm⁻¹, while Form II displays characteristic peaks at 2θ = 3.7°, 16.8°, and 18.9° in PXRD [2].

The hydroxyl group in 4-Hydroxy Lansoprazole Sulfide likely facilitates intermolecular hydrogen bonding, potentially leading to stable crystalline lattices. Crystallization techniques used for lansoprazole analogs typically employ solvent systems like ethyl acetate/heptane or acetone/water, with isolated crystals analyzed via PXRD and differential scanning calorimetry to confirm crystallinity [5]. The presence of hydrogen-bond donors (imidazole N-H, phenolic OH) and acceptors (pyridine N, imidazole N) in its structure suggests capacity for complex supramolecular arrangements, though experimental confirmation is needed.

Table 2: Spectral Characteristics of Lansoprazole Derivatives

CompoundKey IR Bands (cm⁻¹)Characteristic PXRD Peaks (2θ)
Lansoprazole Form I3234 (br), 2984, 1581, 1478, 1402Not specified in sources
Lansoprazole Form IIDistinct from Form I3.7°, 16.8°, 18.9°
4-Hydroxy Lansoprazole Sulfide (predicted)~3400 (O-H stretch), 1600-1500 (aromatic)Requires experimental determination

Comparative Structural Analysis with Lansoprazole and Other Proton Pump Inhibitors

4-Hydroxy Lansoprazole Sulfide belongs to a structurally diverse class of gastric acid inhibitors with distinct metabolic relationships:

  • Relationship to Lansoprazole: It derives from Lansoprazole (C₁₆H₁₄F₃N₃O₂S), which contains a sulfinyl group (-S(=O)-) instead of a sulfide bridge (-S-). The sulfide metabolite results from reductive metabolism, while the 4-hydroxy derivative arises from cytochrome P450-mediated oxidation on the benzimidazole ring [3] [9]. This hydroxylation modifies electron distribution, potentially altering reactivity and binding to biological targets like H⁺/K⁺-ATPase.

  • Positional Isomerism: It is isomeric with 5-Hydroxy Lansoprazole Sulfide (CAS# 131926-96-0), where hydroxylation occurs at the 5-position of the benzimidazole ring. This positional difference influences molecular polarity and hydrogen-bonding topology, as evidenced by distinct chromatographic behaviors [7].

  • Comparison with Other PPIs: Unlike Omeprazole derivatives, 4-Hydroxy Lansoprazole features a trifluoroethoxy substituent (-OCH₂CF₃) that enhances lipophilicity. Its sulfide bridge contrasts with the sulfoxides in active PPIs (e.g., Pantoprazole), rendering it incapable of acid-catalyzed rearrangement into active sulfenamides. Nevertheless, research suggests bioactivity against Mycobacterium tuberculosis (IC₅₀ 0.59 µM) [9], likely through mechanisms distinct from proton pump inhibition.

Table 3: Structural Comparison of Key Compounds

CompoundMolecular FormulaKey Structural FeaturesBioactivity Context
4-Hydroxy Lansoprazole SulfideC₁₆H₁₄F₃N₃O₂SBenzimidazole-4-ol, sulfide bridgeLansoprazole metabolite
LansoprazoleC₁₆H₁₄F₃N₃O₂SPyridine-linked benzimidazole sulfoxideProton pump inhibitor
Lansoprazole SulfideC₁₆H₁₄F₃N₃OSDesoxy analogue without sulfoxideMetabolic intermediate; anti-TB agent
5-Hydroxy Lansoprazole SulfideC₁₆H₁₄F₃N₃O₂SBenzimidazole-5-ol isomerAlternative hydroxylation metabolite

The structural evolution from Lansoprazole to its metabolites involves reduction of sulfoxide to sulfide (loss of oxygen) followed by benzimidazole hydroxylation (gain of oxygen). This metabolic pathway alters molecular properties: The sulfide bridge increases lipophilicity (logP ~4.2), while subsequent hydroxylation enhances water solubility and hydrogen-bonding capacity [6] [8]. These modifications redirect biological activity from proton pump inhibition toward alternative targets, including Mycobacterium tuberculosis cytochrome bc₁ complex and fatty acid synthase [9].

Properties

CAS Number

131926-95-9

Product Name

4-Hydroxy Lansoprazole Sulfide

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazol-4-ol

Molecular Formula

C16H14F3N3O2S

Molecular Weight

369.37

InChI

InChI=1S/C16H14F3N3O2S/c1-9-11(20-6-5-13(9)24-8-16(17,18)19)7-25-15-21-10-3-2-4-12(23)14(10)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)

SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=CC=C3O)OCC(F)(F)F

Synonyms

2-[[[3-Methyl-6-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-7-ol;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.